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Compound of Interest

Compound Name: Lanthanum hexaboride

Cat. No.: B577150

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization
of Lanthanum Hexaboride (LaBe) thin films in microelectronics. LaBs is a refractory ceramic
material renowned for its unique combination of a low work function, high melting point, and
excellent thermal and chemical stability, making it an exceptional material for various high-tech
applications.

Application Notes

Lanthanum Hexaboride thin films are primarily employed in microelectronics as high-
performance electron emitters. Their ability to emit a high current density of electrons at
relatively low temperatures makes them superior to traditional materials like tungsten in many
applications.

Key Applications:

» Electron Emitters for Electron Microscopy: LaBe thin films are extensively used as electron
sources in Scanning Electron Microscopes (SEM) and Transmission Electron Microscopes
(TEM). The high brightness and long lifetime of LaBe cathodes lead to sharper images and
reduced maintenance.

« Electron Beam Lithography: In the fabrication of integrated circuits and nanostructures, the
high resolution and stability of electron beams generated from LaBe thin films are crucial for
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creating intricate patterns with high precision.

o Schottky Contacts: Due to its metallic conductivity and specific work function, LaBe can be
used to form Schottky barrier contacts with semiconductors. The barrier height can be
engineered by controlling the interface properties, which is critical for the performance of
diodes and transistors.

e Thermal Emitters and Plasmonics: The excellent thermal stability and metallic properties of
LaBs thin films make them suitable for applications in high-temperature thermal emitters and
for plasmonic devices operating in the infrared range.

Material Properties:

LaBe thin films exhibit a range of properties that are dependent on the deposition method and
parameters. A summary of key quantitative data is presented in the tables below.
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Property Typical Value Range Notes

Highly dependent on crystal
orientation, surface
) cleanliness, and deposition
Work Function (@) 24-4.05eV ]
method. Lower work functions
are desirable for efficient

electron emission.

. L Indicates good metallic
Electrical Resistivity (p) ~200 pQ-cm o
conductivity.

Achieved at operating

temperatures of 1400-1800°C,
Emission Current Density (J) 20 - 50 A/cm? significantly lower than

tungsten for similar emission

currents.

Allows for operation at high
Melting Point ~2715 °C temperatures without
degradation.

_ Indicates good mechanical
Microhardness ~16 GPa N
stability.
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. Typical Work _
Deposition Method . Advantages Disadvantages
Function (eV)

Good stoichiometry
Can produce
transfer from target to )
Pulsed Laser ] ] particulates
- 2.66-2.8 substrate, high-quality )
Deposition (PLD) o ("splashing™) on the
crystalline films at )
_ film surface.
high temperatures.

Can be more
Good for large-area ) )
. . ] challenging to achieve
Magnetron Sputtering 2.4-4.05 deposition, good film ) -
_ precise stoichiometry
adhesion.
control.

) N Can be difficult to
High deposition rates, ] )
Electron Beam N control film thickness
) ~2.7 clean deposition ] )
Evaporation ] and uniformity over
environment.
large areas.

Experimental Protocols
Protocol for LaBes Thin Film Deposition by Pulsed Laser
Deposition (PLD)

This protocol describes a general procedure for depositing LaBe thin films on a silicon (100)
substrate using PLD.

1. Substrate Preparation:

e Cut a Si(100) wafer into the desired substrate size (e.g., 1x1 cm?).

» Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized
water for 10 minutes each.

e Dry the substrate with a nitrogen gun.

» To remove the native oxide layer, dip the substrate in a dilute hydrofluoric acid (HF) solution
(e.q., 2% HF) for 30 seconds, followed by a rinse in deionized water and drying with
nitrogen.

2. Deposition Chamber Setup:
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Mount the cleaned substrate onto the substrate heater in the PLD chamber.
Mount a high-purity LaBs target (e.g., 99.5%) onto the target holder.
Evacuate the chamber to a base pressure of at least 1 x 10~° Torr.

. Deposition Parameters:

Heat the substrate to the desired deposition temperature (e.g., 500-850 °C).[1]

Set the target-to-substrate distance (e.g., 5-7 cm).

Use a KrF excimer laser (248 nm wavelength).

Set the laser fluence to approximately 10 J/cm?.[1]

Set the laser repetition rate (e.g., 10-40 Hz).

Rotate the target and substrate during deposition to ensure uniformity.

The deposition can be carried out in a high vacuum or in a low-pressure argon atmosphere
(e.g., 1 x 10~* mbar).[2]

. Post-Deposition Cooling:

After deposition, turn off the laser and the substrate heater.
Allow the substrate to cool down to room temperature in a vacuum.

Protocol for LaBs Thin Film Characterization

1.

Structural Characterization using X-ray Diffraction (XRD):

Mount the LaBs thin film sample on the XRD sample holder.

Use a diffractometer with Cu Ka radiation (A = 1.5406 A).

Perform a 6-20 scan over a suitable range (e.g., 20-80 degrees) to identify the crystalline
phases and preferred orientation of the film.

Analyze the resulting diffraction pattern to determine the crystal structure and lattice
parameters.

. Morphological Characterization using Scanning Electron Microscopy (SEM):

Mount the sample on an SEM stub using conductive carbon tape.

If the substrate is non-conductive, a thin conductive coating (e.g., gold or carbon) may be
required to prevent charging.

Insert the sample into the SEM chamber and evacuate to a high vacuum.

Use an accelerating voltage of 5-15 kV to obtain high-resolution images of the film's surface
morphology, including grain size and surface roughness.[3][4]
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3. Electrical Resistivity Measurement using Four-Point Probe:

» Place the four-point probe head in contact with the surface of the LaBe thin film.

e Pass a known DC current through the outer two probes.

» Measure the voltage across the inner two probes.

e Calculate the sheet resistance (Rs) using the formula: Rs = (11/In2) * (V/l) = 4.532 * (V/1).[5]
o Measure the film thickness (t) using a profilometer or ellipsometer.

o Calculate the electrical resistivity (p) using the formula: p = Rs * t.

4. Work Function Measurement using Ultraviolet Photoelectron Spectroscopy (UPS):

e Place the sample in an ultra-high vacuum (UHV) chamber.

o Clean the sample surface by in-situ annealing or gentle ion sputtering to remove surface
contaminants.

« Irradiate the sample with a UV light source, typically a helium discharge lamp (He | at 21.22
evV).

o Measure the kinetic energy of the emitted photoelectrons using a hemispherical electron
energy analyzer.

e The work function (@) can be determined from the secondary electron cutoff (SEC) in the
UPS spectrum using the equation: ® = hv - (E_Fermi - E_cutoff), where hv is the photon
energy.

Visualizations
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Fig. 1: Experimental workflow for LaBe thin film fabrication and characterization.
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Fig. 2: Relationship between deposition parameters, film properties, and device performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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